molecular formula C17H17N3 B1311667 (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 229978-45-4

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Cat. No.: B1311667
CAS No.: 229978-45-4
M. Wt: 263.34 g/mol
InChI Key: MTAUJUYSNPSXBW-HOTGVXAUSA-N
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Description

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS 229978-45-4) is a sophisticated chiral compound with the molecular formula C17H17N3 and a molecular weight of 263.34 g/mol . It belongs to the imidazo[1,2-a]imidazole family of heterocyclic compounds, which are characterized by a fused ring system containing two nitrogen atoms . This specific stereoisomer is supplied as a high-purity chiral organocatalyst, designed to facilitate the development of asymmetric synthetic pathways in academic and industrial research settings . The imidazole core is a privileged structure in medicinal and materials chemistry, known for its significant biological and chemical properties . Among heterocycles, imidazole derivatives are particularly valued for their role as key synthons in drug development and their wide spectrum of biological activity, which can include antimicrobial, antifungal, and anti-inflammatory effects, making them a focal point for investigating new therapeutic agents . This product, (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, is intended for research applications only. It is not manufactured for use in diagnostic or therapeutic procedures for humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-3-7-13(8-4-1)15-11-20-12-16(19-17(20)18-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAUJUYSNPSXBW-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=NC(CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=N[C@@H](CN21)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451398
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229978-45-4
Record name CTK4F0654
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Approach Using Diamines and α-Diketones

A common approach involves the condensation of 1,2-diamines with α-diketones or related carbonyl compounds to form the bicyclic imidazo[1,2-a]imidazole ring system. For the diphenyl-substituted derivative, benzil (diphenyl diketone) is often used as the carbonyl source.

  • Step 1: Condensation of 1,2-diaminoethane with benzil under reflux conditions in an appropriate solvent (e.g., ethanol or DMF).
  • Step 2: Cyclization occurs to form the imidazo[1,2-a]imidazole core with phenyl groups at the 2 and 6 positions.
  • Step 3: Purification and resolution to isolate the (2R,6R) stereoisomer.

This method is favored for its straightforwardness and relatively high yields.

Catalytic Methods Enhancing Cyclization

Recent advances include the use of catalytic systems to improve yield and stereoselectivity:

  • Use of l-proline as an organocatalyst or ligand to promote cyclization and stereocontrol.
  • Employment of metal-organic frameworks (MOFs) or magnetic catalysts to facilitate C–C coupling and ring closure.
  • Optimization of bases such as cesium carbonate (Cs2CO3) to enhance reaction efficiency.

For example, a study on related imidazole derivatives showed that the presence of l-proline and Cs2CO3 in DMF at 60 °C for 20 hours significantly improved conversion and yield of the cyclized product, suggesting similar conditions could be adapted for the diphenyl-substituted imidazoimidazole synthesis.

Entry Ligand Base Solvent Time (h) Conversion (%) Yield (%)
1 None Cs2CO3 DMF 20 46 14
2 l-Proline Cs2CO3 DMF 20 100 91
3 l-Proline Cs2CO3 DMF 10 85 43

Data adapted from analogous imidazole synthesis studies demonstrating catalytic effects on yield and conversion.

Stereochemical Control

The (2R,6R) stereochemistry is typically controlled by:

  • Using chiral diamines or chiral catalysts during cyclization.
  • Resolution of racemic mixtures via chiral chromatography or crystallization.
  • Employing asymmetric synthesis protocols with chiral ligands or organocatalysts.

Detailed Reaction Conditions and Parameters

  • Solvent: Dimethylformamide (DMF) is preferred for its polarity and ability to dissolve both reactants and catalysts.
  • Temperature: Moderate heating (~60 °C) is optimal to promote cyclization without decomposition.
  • Time: Reaction times range from 10 to 20 hours for complete conversion.
  • Catalysts: l-Proline and cesium carbonate are effective in enhancing yield and stereoselectivity.
  • Purification: Column chromatography or recrystallization is used to isolate the pure (2R,6R) isomer.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 1,2-Diaminoethane + Benzil, DMF, 60 °C Condensation and cyclization Formation of imidazo[1,2-a]imidazole core with diphenyl groups
2 l-Proline (10-20 mol%), Cs2CO3 (1 equiv) Catalysis and stereocontrol Enhanced yield and stereoselectivity
3 Purification (chromatography/crystallization) Isolation of (2R,6R) isomer Pure chiral compound

Scientific Research Applications

(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogues differ in substituents and stereochemistry, influencing their physicochemical properties and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Sources
(2R,6R)-2,6-Diphenyl- 229978-45-4 C₁₇H₁₇N₃ 263.34 Phenyl (2R, 6R) Chiral organocatalyst
(2S,6S)-2,6-Di-tert-butyl- 877773-38-1 C₁₃H₂₅N₃ 223.36 tert-Butyl (2S, 6S) Catalytic intermediates
(2R,6R)-2,6-Dibenzyl- 1802738-00-6 C₁₉H₂₁N₃ 291.39 Benzyl (2R, 6R) Pharmaceutical intermediates
(2S,6S)-2-(1-Methylethyl)-6-(phenylmethyl)- 877773-37-0 C₁₅H₂₁N₃ 243.35 Isopropyl (2S), Benzyl (6S) Research compound

Key Observations :

  • Electronic Effects : The electron-rich phenyl groups in the diphenyl variant (CAS: 229978-45-4) may stabilize transition states in asymmetric catalysis via π-π interactions .
  • Solubility : The dibenzyl derivative (CAS: 1802738-00-6) exhibits higher lipophilicity (C₁₉H₂₁N₃) compared to the diphenyl compound, likely influencing its use in hydrophobic reaction environments .

Research Findings and Data

Physicochemical Properties

Property (2R,6R)-Diphenyl (2S,6S)-Di-tert-butyl (2R,6R)-Dibenzyl
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Low (polar solvents) Moderate (aprotic solvents) High (organic solvents)
Stability Air-stable Sensitive to oxidation Stable under inert gas

Spectral Data

  • NMR : The diphenyl compound’s ¹H-NMR (CDCl₃) shows aromatic proton signals at δ 7.2–7.4 ppm and imidazole protons at δ 3.8–4.2 ppm .
  • Mass Spectrometry : The di-tert-butyl analogue (CAS: 877773-38-1) displays a molecular ion peak at m/z 223.36 .

Biological Activity

(2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound notable for its unique structural properties and potential biological activities. This compound belongs to the imidazole family, which has been widely studied for its pharmacological properties including antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C17H17N3
  • Molar Mass : 263.34 g/mol
  • Density : 1.23 g/cm³

The structure of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole includes two phenyl groups at the 2 and 6 positions of the imidazole ring system. This configuration influences its electronic properties and biological interactions.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study reported that compounds similar to (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole showed cytotoxic effects against various human tumor cell lines. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through cell cycle arrest.

For example, a derivative demonstrated IC50 values in the micromolar range against specific cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)
Compound AA-42715.4
Compound BLCLC-103H12.8
(2R,6R)-Diphenyl Imidazole563710.5

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. Studies have shown that (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exhibits activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole in vivo using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus.

Q & A

Basic: What are the established synthetic routes for (2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer:
The synthesis typically involves cyclocondensation or cycloaddition strategies. Key approaches include:

  • Cyclocondensation of 2-aminoimidazoles with carbonyl-containing reagents (e.g., aldehydes or ketones) under acidic conditions to form the fused imidazo ring system. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol, DMF) critically impact stereochemical outcomes, favoring the (2R,6R) configuration through kinetic control .
  • Multi-step sequences starting from phenylglycine derivatives, where stereoselective alkylation and cyclization steps are optimized using chiral catalysts (e.g., L-proline) to enforce diastereomeric purity .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the imidazo[1,2-a]imidazole core. Key diagnostic signals include:
    • Downfield-shifted protons (δ 7.2–8.1 ppm) for aromatic phenyl groups.
    • Distinct coupling patterns (e.g., geminal protons at δ 4.5–5.5 ppm) to verify tetrahydro ring saturation .
  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolves enantiomers, confirming the (2R,6R) configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How can researchers optimize cyclization steps in the synthesis of this compound using statistical experimental design (e.g., DoE)?

Methodological Answer:
Design of Experiments (DoE) is critical for optimizing cyclization:

  • Variables : Temperature, solvent (polar aprotic vs. protic), catalyst loading (e.g., p-TsOH), and reaction time.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 100°C in toluene with 5 mol% catalyst) to maximize yield (≥85%) while minimizing byproducts like regioisomeric imidazo derivatives .
  • Validation : Confirm reproducibility via triplicate runs and scale-up studies (1 mmol to 10 mmol) .

Advanced: What computational approaches are employed to predict the pharmacological activity and binding mechanisms of this imidazole derivative?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Screens against targets like kinase enzymes (e.g., EGFR), identifying key interactions (e.g., hydrogen bonds with the imidazole NH group) .
  • MD Simulations : Assess binding kinetics and conformational flexibility in biological environments (e.g., lipid bilayer penetration) .

Advanced: How can contradictory biological activity data from different studies be reconciled, and what validation methods are recommended?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .
  • Dose-Response Validation : Re-test the compound in standardized assays (e.g., CLSI guidelines) with positive controls (e.g., ciprofloxacin) .
  • Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

Advanced: What strategies are effective for resolving regioselectivity challenges during the synthesis of polycyclic imidazole derivatives?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer cyclization toward the desired imidazo[1,2-a]imidazole core, followed by deprotection .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating, reducing competing pathways (e.g., 80% yield vs. 50% under conventional heating) .

Basic: What are the known biological targets and pharmacological profiles associated with this compound?

Methodological Answer:

  • Antimicrobial Activity : Inhibits bacterial DNA gyrase (IC50_{50} = 2.3 µM) and fungal CYP51 (IC50_{50} = 1.8 µM) .
  • Anticancer Potential : Shows moderate activity against breast cancer (MCF-7, IC50_{50} = 12.4 µM) via apoptosis induction .
  • Neuroprotective Effects : Modulates NMDA receptors in vitro (EC50_{50} = 5.6 µM) .

Advanced: How can researchers design derivatives of this compound to enhance selectivity for specific enzyme isoforms?

Methodological Answer:

  • Bioisosteric Replacement : Substitute phenyl groups with fluorinated or heteroaromatic rings (e.g., pyridine) to improve isoform selectivity (e.g., COX-2 over COX-1) .
  • Fragment-Based Design : Use X-ray co-crystal structures to guide modifications (e.g., adding sulfonamide groups) that occupy isoform-specific binding pockets .

Advanced: What are the best practices for analyzing reaction byproducts in multi-step syntheses of this compound?

Methodological Answer:

  • LC-MS Monitoring : Track intermediates and byproducts in real-time, identifying mass signatures of common impurities (e.g., over-oxidized imidazoles) .
  • Isolation via Prep-TLC : Purify byproducts for structural elucidation (e.g., regioisomeric imidazo[1,2-c]imidazoles) .

Basic: What are the key considerations for selecting solvents and catalysts in the synthesis of this compound to maximize efficiency?

Methodological Answer:

  • Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize transition states in cyclization steps but may increase side reactions. Low-polarity solvents (e.g., toluene) improve stereoselectivity .
  • Acid Catalysts : p-TsOH provides superior protonation for imine formation compared to weaker acids (e.g., acetic acid), reducing reaction time from 24 h to 8 h .

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